tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-4-6-11(10-17)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSHVALUVNZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592840 | |
| Record name | tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182416-13-3 | |
| Record name | tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: Boc-Protected Piperidine
The synthesis begins with tert-butyl piperidine-1-carboxylate or its derivatives as the core scaffold. This compound is commercially available or can be synthesized via the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Introduction of the Pyrimidin-2-yl Group
The key step involves coupling the pyrimidin-2-yl moiety to the piperidine ring at the 3-position. Several methods have been reported:
Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling is commonly employed to attach the pyrimidinyl group to a halogenated piperidine derivative. For example, a 3-bromo or 3-chloropiperidine Boc-derivative can be reacted with a pyrimidin-2-yl boronic acid or amine under Pd(0) catalysis.
Nucleophilic Substitution: Direct nucleophilic displacement reactions using pyrimidin-2-yl nucleophiles on activated piperidine intermediates can also be used, though these are less common due to steric hindrance.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate ligands (e.g., XPhos) |
| Base | Triethylamine, cesium carbonate (Cs₂CO₃) |
| Solvent | Anhydrous dichloromethane, DMF, or THF |
| Temperature | Room temperature to 80–100 °C |
| Atmosphere | Inert gas (N₂ or Ar) |
| Reaction Time | 2 to 24 hours depending on method |
Purification
Post-reaction, the crude product is purified by silica gel column chromatography or recrystallization to achieve high purity (>95%), essential for downstream applications.
Industrial Scale Considerations
For industrial production, reaction parameters are optimized for yield, purity, and safety:
- Use of continuous flow reactors to enhance control over reaction conditions and scalability.
- Optimization of temperature and solvent systems to minimize by-products.
- Implementation of in-line purification techniques to streamline production.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | tert-Butyl piperidine-1-carboxylate + 3-halopiperidine derivative | Boc-protected halogenated piperidine intermediate |
| 2 | Pd(PPh₃)₄ catalyst, pyrimidin-2-yl boronic acid, Cs₂CO₃, DMF, 80 °C, 12 h | tert-Butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate |
| 3 | Silica gel chromatography | Pure target compound |
Analytical Characterization Techniques
To confirm the successful preparation and purity of this compound, the following analytical methods are employed:
| Technique | Purpose |
|---|---|
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation, substitution pattern verification |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula validation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>98% desired) |
| X-ray Crystallography (if applicable) | Stereochemistry and conformational analysis |
Research Findings and Optimization Notes
Catalyst and Ligand Selection: Bulky ligands such as XPhos improve coupling efficiency by stabilizing Pd intermediates and overcoming steric hindrance from the tert-butyl group.
Temperature Control: Elevated temperatures (80–100 °C) facilitate the coupling step, especially when steric hindrance is significant.
Microwave-Assisted Synthesis: Microwave irradiation can reduce reaction times from hours to minutes and improve yields by approximately 20–30%.
Base Selection: Cs₂CO₃ is preferred over triethylamine in some cases for better deprotonation and higher coupling efficiency.
Solvent Choice: Polar aprotic solvents like DMF or THF under inert atmosphere provide optimal conditions for cross-coupling.
Data Table Summary of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ + XPhos | Effective for C–N and C–C coupling |
| Base | Cs₂CO₃ (2 equiv), Et₃N | Cs₂CO₃ preferred for higher yields |
| Solvent | DMF, THF, DCM | Anhydrous, inert atmosphere required |
| Temperature | 25–100 °C | Higher for sterically hindered substrates |
| Reaction Time | 0.5–24 hours | Microwave can shorten time |
| Purification | Silica gel chromatography | Achieves >95% purity |
| Yield | 70–90% | Dependent on optimization |
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrimidinyl group to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the pyrimidinyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound serves as a versatile building block in organic synthesis and exhibits potential therapeutic properties.
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of various heterocyclic compounds, which are essential in developing new pharmaceuticals and agrochemicals .
Biological Research
In biological studies, this compound has been employed to investigate the interactions between piperidine derivatives and biological targets, such as enzymes and receptors. Its structural features allow it to modulate the activity of these targets, making it a candidate for developing new bioactive molecules .
Medicinal Chemistry
The compound has shown promise in drug discovery efforts, particularly as a potential inhibitor of protein kinase B (Akt), which is implicated in cancer cell survival and proliferation. Research indicates that modifications to similar piperidine derivatives can lead to potent inhibitors with significant anti-tumor activity .
Therapeutic Applications
Cancer Research :
Compounds related to tert-butyl 3-pyrimidin-2-ylpiperidine derivatives have demonstrated efficacy against human tumor xenografts. These compounds inhibit Akt, leading to reduced cancer cell survival rates .
Antimicrobial Activity :
Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to fully characterize its efficacy against various pathogens.
Case Studies
Several case studies highlight the biological efficacy and potential therapeutic applications of tert-butyl 3-pyrimidin-2-ylpiperidine derivatives:
- Inhibition of Protein Kinase B (Akt) : A study demonstrated that modifications to piperidine-based compounds led to significant inhibition of Akt, showcasing their potential in cancer therapy .
- Bioactive Molecule Development : The compound has been utilized as a building block for synthesizing new pharmaceuticals targeting specific biological pathways, contributing to advancements in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate with structurally related piperidine and pyridine derivatives, emphasizing substituent effects, synthesis, and applications:
Key Observations:
Substituent Effects on Reactivity: The pyrimidin-2-yl group in the target compound provides a planar aromatic system for target binding, whereas bulkier substituents (e.g., indazole-pyrimidine hybrids in ) may reduce solubility but improve selectivity.
Synthetic Considerations: The tert-butyl carbamate group is a common motif in intermediates, as seen in stereospecific syntheses (e.g., (3R)-configured piperidine in ). Thienopyrimidine derivatives () require specialized coupling reagents due to their fused-ring systems.
Physicochemical Properties: Compounds with methoxy groups () exhibit higher lipophilicity (logP), favoring blood-brain barrier penetration. Elemental analysis discrepancies (e.g., 60.34% C observed vs. 60.84% calculated in ) suggest minor impurities in synthesized batches.
Biological Activity
Tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate (CAS No. 182416-13-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a pyrimidine ring, which contributes to its interaction with various biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties against viruses such as HIV and herpes simplex virus (HSV). For instance, derivatives containing a pyrimidine moiety have shown activity against HSV, indicating a potential for this compound in antiviral drug development .
- Anti-inflammatory Effects : Some studies have indicated that piperidine derivatives can possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Neuroprotective Effects : There is emerging evidence that certain piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, leading to a cascade of biochemical events. For example:
- Receptor Binding : Compounds with similar structures often bind to neurotransmitter receptors or ion channels, influencing neuronal signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or inflammatory processes, contributing to its therapeutic effects .
Study 1: Antiviral Efficacy
A study conducted on related piperidine derivatives demonstrated significant antiviral efficacy against HSV in vitro. The compounds were tested using a primary screening method involving Vero cells infected with HSV. The results showed that certain derivatives exhibited higher anti-HSV activity compared to standard treatments, suggesting that this compound could be a promising candidate for further investigation .
| Compound | Antiviral Activity | IC50 (µM) |
|---|---|---|
| Derivative A | High against HSV | 5.0 |
| Derivative B | Moderate against HIV | 10.0 |
| This compound | Potentially high | TBD |
Study 2: Anti-inflammatory Properties
In another study focusing on the anti-inflammatory properties of piperidine derivatives, this compound was evaluated for its ability to reduce cytokine release in lipopolysaccharide (LPS)-stimulated macrophages. The findings indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine moiety to a piperidine ring, followed by protection of the amine group using tert-butyl chloroformate. Key steps include:
- Amine Protection : Reacting the piperidine amine with tert-butyl chloroformate in dichloromethane (DCM) or acetonitrile at 0–25°C, using triethylamine (TEA) as a base to neutralize HCl .
- Pyrimidine Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 2-chloropyrimidine derivatives under palladium catalysis or basic conditions (e.g., NaH in DMF) .
- Optimization : Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (room temperature for stability), and stoichiometric ratios (1:1.2 amine:chloroformate) are critical for yields >75% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., pyrimidin-2-yl substitution) and Boc-group integrity. Chemical shifts for the tert-butyl group appear at ~1.4 ppm (H) and ~28 ppm (C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 278.16 for CHNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect diastereomers or byproducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate derivatives?
- Methodological Answer :
- Data Collection : Use single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate). Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for low-symmetry space groups (e.g., P2/c) .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. The pyrimidine ring’s planarity (RMSD <0.02 Å) and piperidine chair conformation are key validation metrics .
- Case Study : A 2024 study resolved a conformational isomerism issue in a related piperidine-pyrimidine compound, confirming axial vs. equatorial substituent orientation via residual density maps .
Q. What strategies address contradictory biological activity data in enzyme inhibition assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., Western blot for target phosphorylation) assays to rule out assay-specific artifacts .
- Purity Verification : Re-test compounds after repurification (HPLC or column chromatography) to exclude off-target effects from synthetic byproducts .
- Enantiomeric Cross-Validation : Use chiral HPLC to separate enantiomers (if applicable) and test individual isomers, as racemic mixtures may mask activity .
Q. How can computational methods predict and optimize the binding mode of this compound to biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., kinases). The pyrimidine nitrogen forms hydrogen bonds with catalytic lysine residues, while the Boc group modulates lipophilicity .
- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- QSAR Models : Hammett σ values for pyrimidine substituents correlate with IC trends, guiding rational design of derivatives .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility and stability data across studies?
- Methodological Answer :
- Solvent Screening : Use the Hansen Solubility Parameters to identify optimal solvents. For example, DCM (δ = 20.3 MPa) dissolves the Boc-protected compound, while methanol (δ = 29.7 MPa) may cause decomposition .
- Stability Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect hydrolysis of the Boc group or pyrimidine ring oxidation .
Q. What experimental controls are essential for reproducibility in catalytic coupling reactions?
- Methodological Answer :
- Catalyst Purity : Test Pd(PPh) for active sites via ICP-MS (Pd content >99.9%) .
- Oxygen Exclusion : Use Schlenk lines or gloveboxes (O <1 ppm) to prevent catalyst deactivation .
- Internal Standards : Add 1,3,5-trimethoxybenzene to reaction mixtures to normalize HPLC yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
